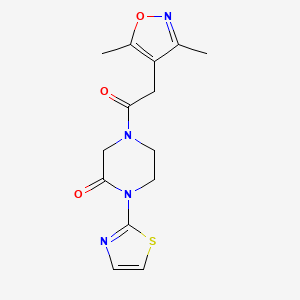
4-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one, also known as DMAT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMAT is a potent inhibitor of protein kinases, which play a crucial role in many cellular processes.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Novel piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, compounds with piperazine linked to imidazole derivatives showed excellent antibacterial and antifungal activities, suggesting the potential of piperazine derivatives in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anticancer Evaluation
- Piperazine containing compounds have also been evaluated for their anticancer activities. Specifically, 1,3,4-thiadiazole compounds with piperazine substituents have shown promising results against various cancer cell lines, highlighting the potential of these derivatives in cancer research (Turov, 2020).
Anti-inflammatory and Analgesic Agents
- Research into benzodifuran derivatives containing piperazine and thiazolopyrimidines has indicated significant anti-inflammatory and analgesic activities. These findings suggest the application of piperazine derivatives in developing new treatments for inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticholinesterase Activity
- Certain benzothiazole derivatives bearing piperazine and thiocarbamate moieties have shown potential anticholinesterase properties, indicating their possible use in treating neurodegenerative diseases like Alzheimer's (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).
Neuroprotective Approach
- Dimethyl-carbamic acid derivatives containing piperazine have been explored for their multi-target therapeutic neuroprotective approach, potentially offering new treatments for neurodegenerative conditions such as Alzheimer's disease (Lecanu et al., 2010).
Propiedades
IUPAC Name |
4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-11(10(2)21-16-9)7-12(19)17-4-5-18(13(20)8-17)14-15-3-6-22-14/h3,6H,4-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWORCZOPVSHYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

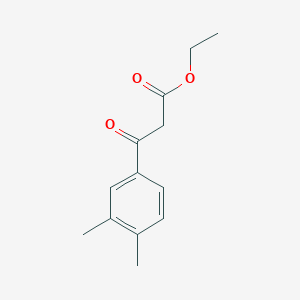
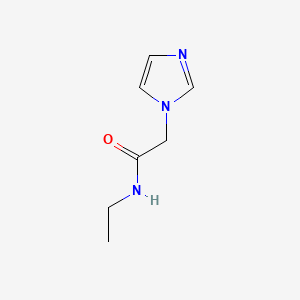
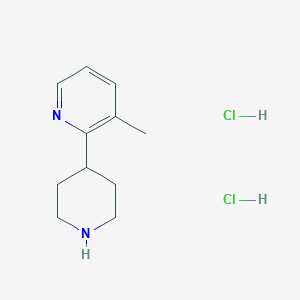
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2774632.png)
![1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2774637.png)
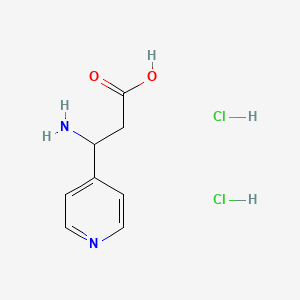
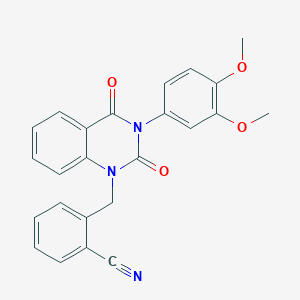
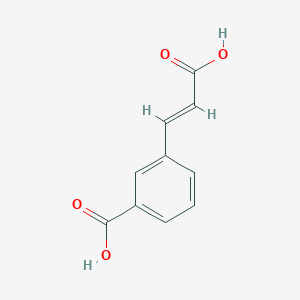
![2-[4,4-Difluoro-1-(prop-2-enoylamino)cyclohexyl]acetic acid](/img/structure/B2774641.png)
![N-[(4-fluorophenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2774642.png)
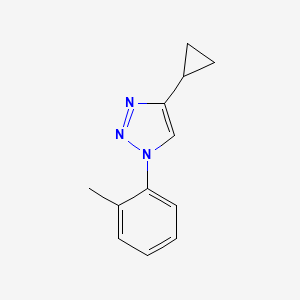
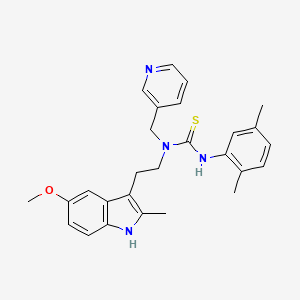
![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774651.png)